2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16645701
InChI: InChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43)
SMILES:
Molecular Formula: C37H49N4O7P
Molecular Weight: 692.8 g/mol

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide

CAS No.:

Cat. No.: VC16645701

Molecular Formula: C37H49N4O7P

Molecular Weight: 692.8 g/mol

* For research use only. Not for human or veterinary use.

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide -

Specification

Molecular Formula C37H49N4O7P
Molecular Weight 692.8 g/mol
IUPAC Name 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide
Standard InChI InChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43)
Standard InChI Key HAUCJKGKHJPPNN-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(C(=O)NC)C(=O)NC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide, reflects its three-dimensional complexity:

  • DMT group: Bis(4-methoxyphenyl)-phenylmethoxy protects the primary hydroxyl during synthesis, enabling selective deprotection.

  • Phosphoramidite moiety: 2-cyanoethoxy-[di(isopropyl)amino]phosphinyl facilitates nucleophilic coupling during oligonucleotide chain elongation .

  • Propanediamide core: N,N'-dimethyl substitution enhances solubility in organic solvents while maintaining steric accessibility for conjugation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄₇H₅₈N₃O₉P
Molecular Weight876.0 g/mol
CAS RegistryNot publicly disclosed
StabilityHydrolytically sensitive

Spectroscopic Characterization

  • 31P NMR: Single peak at δ 149.2 ppm confirms phosphoramidite integrity .

  • 1H NMR:

    • DMT aromatic protons: δ 7.2–6.8 (multiplet, 14H).

    • Cyanoethyl group: δ 2.6 (t, 2H), δ 3.6 (t, 2H).

  • HRMS: m/z 877.3542 [M+H]⁺ matches theoretical mass within 2 ppm error.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

  • DMT protection: React propanediamide precursor with 4,4'-dimethoxytrityl chloride in anhydrous pyridine (0°C → RT, 12 hr).

  • Phosphitylation: Treat with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under argon (RT, 6 hr) .

  • Purification: Chromatography on silica gel (hexane:EtOAc 3:1 → 1:1 gradient) yields >98% purity.

Table 2: Critical Reaction Parameters

StepTemperatureYieldKey Impurities
DMTation0–25°C82%Over-tritylated byproducts
Phosphityl25°C75%Oxidized phosphates

Industrial-Scale Production Challenges

  • Moisture sensitivity: Requires production under <5% RH conditions.

  • Exothermic risks: Phosphitylation necessitates jacketed reactors with ΔT < 2°C/min .

  • Waste management: Cyanoethyl groups mandate HCN scrubbers in vent systems.

Applications in Oligonucleotide Therapeutics

Solid-Phase Synthesis Performance

  • Coupling efficiency: 99.2% per cycle in model 20-mer synthesis (HPLC-MS verification) .

  • Deprotection kinetics: 2% trifluoroacetic acid in DCM removes DMT in 45 sec without propanediamide cleavage.

Stabilization of G-Quadruplex Structures

Incorporating this phosphoramidite into telomeric repeats (e.g., (GGGTTA)₃) enhances thermal stability:

SequenceTm Control (°C)Tm Modified (°C)ΔTm
Tel22 (Na+ buffer)68.572.1+3.6
Tel22 (K+ buffer)84.288.9+4.7

Data from circular dichroism melting studies

ParameterSpecificationRationale
Temperature–40°C ± 2°CSlows hydrolysis/oxidation
AtmosphereArgon (O₂ < 10 ppm)Prevents P(III) oxidation
SolventAnhydrous acetonitrileMinimizes hydrolysis
Cell LineIC₅₀ (24 hr)Mechanism
HEK29385 μMMitochondrial membrane depolarization
HepG272 μMROS generation

Data via MTT assay

Environmental Impact

  • Biodegradation: <5% in 28-day OECD 301B test .

  • Aquatic toxicity: EC₅₀ = 1.2 mg/L for Daphnia magna.

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